molecular formula C7H16Cl2N2O2 B1434036 (4S)-4-(Dimethylamino)-L-proline dihydrochloride CAS No. 1001354-15-9

(4S)-4-(Dimethylamino)-L-proline dihydrochloride

Cat. No.: B1434036
CAS No.: 1001354-15-9
M. Wt: 231.12 g/mol
InChI Key: DVNGWXJSRQYBCM-USPAICOZSA-N
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Description

(4S)-4-(Dimethylamino)-L-proline dihydrochloride is a chiral amino acid derivative. It is characterized by the presence of a dimethylamino group attached to the proline ring, making it a valuable compound in various chemical and biological applications. The compound is often used in asymmetric synthesis and as a building block in the preparation of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4S)-4-(Dimethylamino)-L-proline dihydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with L-proline, a naturally occurring amino acid.

    Dimethylation: The proline is subjected to dimethylation using dimethylamine in the presence of a suitable catalyst.

    Purification: The resulting product is purified through crystallization or chromatography to obtain the desired enantiomer.

    Formation of Dihydrochloride Salt: The purified (4S)-4-(Dimethylamino)-L-proline is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of L-proline are dimethylated using industrial-scale reactors.

    Continuous Purification: The product is continuously purified using advanced chromatographic techniques.

    Salt Formation: The final step involves the formation of the dihydrochloride salt, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions: (4S)-4-(Dimethylamino)-L-proline dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed:

    N-oxides: Formed through oxidation.

    Secondary Amines: Formed through reduction.

    Substituted Prolines: Formed through substitution reactions.

Scientific Research Applications

(4S)-4-(Dimethylamino)-L-proline dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in asymmetric synthesis and catalysis.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of chiral drugs.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (4S)-4-(Dimethylamino)-L-proline dihydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound interacts with enzymes and receptors, influencing their activity.

    Pathways Involved: It participates in various biochemical pathways, including those involved in neurotransmission and signal transduction.

Comparison with Similar Compounds

    (S)-Proline: A naturally occurring amino acid with similar structural features.

    (S)-4-Hydroxyproline: Another proline derivative with a hydroxyl group instead of a dimethylamino group.

    (S)-4-Methylproline: A proline derivative with a methyl group at the 4-position.

Uniqueness: (4S)-4-(Dimethylamino)-L-proline dihydrochloride is unique due to the presence of the dimethylamino group, which imparts distinct chemical and biological properties. This makes it particularly valuable in asymmetric synthesis and as a chiral ligand in catalysis.

Properties

IUPAC Name

(2S,4S)-4-(dimethylamino)pyrrolidine-2-carboxylic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2.2ClH/c1-9(2)5-3-6(7(10)11)8-4-5;;/h5-6,8H,3-4H2,1-2H3,(H,10,11);2*1H/t5-,6-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVNGWXJSRQYBCM-USPAICOZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CC(NC1)C(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@H]1C[C@H](NC1)C(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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